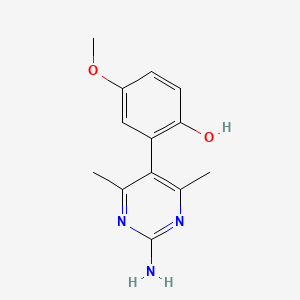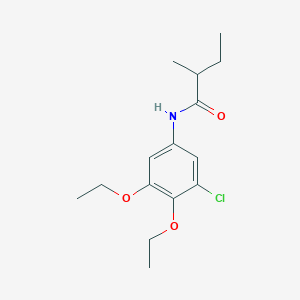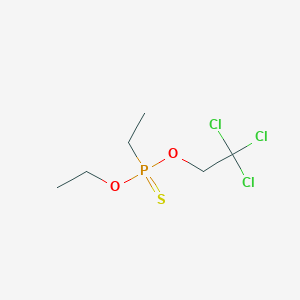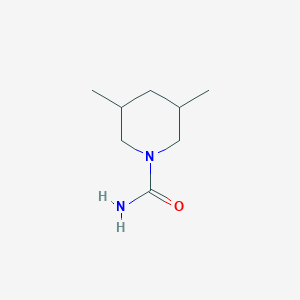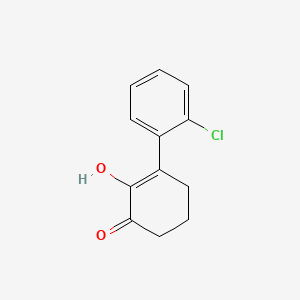
2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by a cyclohexene ring with a ketone group at the first position, a hydroxyl group at the second position, and a 2-chlorophenyl group at the third position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of cyclohexanone with 2-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.
Dehydration: The intermediate β-hydroxy ketone undergoes dehydration to form the corresponding α,β-unsaturated ketone.
Hydroxylation: The final step involves the hydroxylation of the α,β-unsaturated ketone to introduce the hydroxyl group at the second position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated control systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-keto- and 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-carboxylic acid.
Reduction: Products include 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy-1-ol.
Substitution: Products vary depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as a building block for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ketone group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-one, 3-phenyl-2-hydroxy-: Similar structure but lacks the chlorine atom on the phenyl ring.
2-Cyclohexen-1-one, 3-(4-chlorophenyl)-2-hydroxy-: Similar structure but with the chlorine atom at the para position on the phenyl ring.
2-Cyclohexen-1-one, 3-(2-bromophenyl)-2-hydroxy-: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom at the ortho position on the phenyl ring in 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- imparts unique chemical properties and reactivity compared to its analogs. This structural feature can influence its biological activity and its interactions with other molecules.
Propriétés
Numéro CAS |
91003-15-5 |
|---|---|
Formule moléculaire |
C12H11ClO2 |
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-2-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C12H11ClO2/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-2,4,6,15H,3,5,7H2 |
Clé InChI |
KYRMZJGYYAFHTR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C(=O)C1)O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)
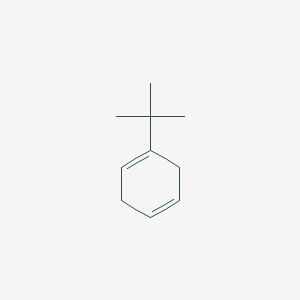
![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)

![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)
